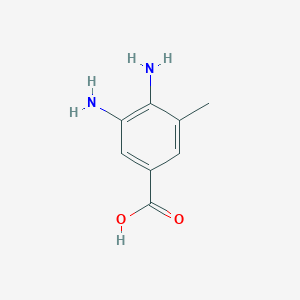

3,4-Diamino-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLYEHDPHCZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702009 | |

| Record name | 3,4-Diamino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37901-95-4 | |

| Record name | 3,4-Diamino-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diamino-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3,4-Diamino-5-methylbenzoic acid, a substituted aromatic diamine, represents a molecule of significant interest in the fields of polymer science, medicinal chemistry, and materials science. Its unique structural architecture, featuring a benzoic acid moiety flanked by two vicinal amino groups and a methyl substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules and functional materials. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic pathway, potential applications, and essential safety information. The insights presented herein are intended to empower researchers and developers to harness the full potential of this intriguing chemical entity.

Core Properties of this compound

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 37901-95-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | Off-white to light brown crystalline solid (inferred from related compounds) | [3][4] |

| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water (inferred from related compounds) | [3][4] |

Visualization of the Core Structure

The chemical structure of this compound is fundamental to understanding its reactivity and potential applications.

Sources

Strategic Synthesis of 3,4-Diamino-5-methylbenzoic Acid from Nitroaromatic Precursors

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 3,4-Diamino-5-methylbenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, prized for its unique substitution pattern which allows for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of a robust synthetic strategy starting from readily available nitroaromatic precursors. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven experimental protocols, and discuss critical process parameters and safety considerations. The core of this strategy involves a regioselective dinitration followed by a high-efficiency catalytic hydrogenation, offering a reliable pathway for researchers and drug development professionals.

Introduction: The Strategic Value of Vicinal Diaminobenzoic Acids

Significance of the this compound Scaffold

Aromatic vicinal diamines, such as derivatives of 3,4-diaminobenzoic acid, are crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials.[1] The adjacent amino groups provide a reactive handle for the facile construction of fused heterocyclic rings, most notably benzimidazoles, which are a cornerstone of many therapeutic agents.[1] The additional methyl and carboxylic acid functionalities on the this compound scaffold offer further points for molecular elaboration, enabling fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. This makes it an attractive starting point for developing novel kinase inhibitors, antiviral agents, and gastrointestinal drugs.[1][2]

Overview of Synthetic Approaches from Nitroaromatics

The most practical and economically viable syntheses of aromatic amines originate from their nitroaromatic counterparts. The transformation of a nitro group to an amine is one of the most fundamental and well-understood reactions in organic chemistry. For a molecule like this compound, the synthesis logically begins with a precursor containing two nitro groups ortho to each other, which are then simultaneously reduced. The primary challenge lies in the efficient and regioselective synthesis of the required dinitroaromatic intermediate. This guide will focus on a linear strategy involving the nitration of a suitable benzoic acid derivative followed by the reduction of the resulting dinitro compound.

Proposed Synthetic Pathway: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule points towards a dinitro intermediate, specifically 3,5-dinitro-4-methylbenzoic acid . This precursor is ideal as it contains all the necessary carbon atoms in the correct arrangement. The two nitro groups can be reduced in a single, efficient step to yield the desired vicinal diamine. The dinitro precursor itself can be accessed through the nitration of 4-methyl-3-nitrobenzoic acid or, more directly, through the dinitration of p-toluic acid (4-methylbenzoic acid).

Caption: Proposed two-step synthesis of the target compound.

Core Transformations: Mechanism and Rationale

Step 1: Dinitration of 4-Methylbenzoic Acid

The introduction of two nitro groups onto the aromatic ring is achieved via electrophilic aromatic substitution using a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

-

The "Why": Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction is typically performed at elevated temperatures to overcome the deactivating effect of the carboxylic acid group and to facilitate the introduction of a second nitro group.[3]

-

Regioselectivity: The substituents on the starting material, p-toluic acid, dictate the position of the incoming nitro groups.

-

The methyl group is an ortho-, para-director and an activating group.

-

The carboxylic acid group is a meta-director and a strong deactivating group.

The first nitration is directed by the more powerful activating methyl group to the position ortho to it (position 3), yielding 4-methyl-3-nitrobenzoic acid. The second nitration is then directed by both the methyl group (to its other ortho position, 5) and the carboxylic acid group (also to position 5, which is meta to it). This concerted directing effect strongly favors the formation of the desired 3,5-dinitro-4-methylbenzoic acid isomer.

-

Step 2: Catalytic Hydrogenation of the Dinitro Intermediate

The simultaneous reduction of two nitro groups to amines is most effectively and cleanly accomplished through catalytic hydrogenation.[4] This method is widely used in industrial processes due to its high yields, clean conversion, and the ease of product isolation by simple filtration of the catalyst.[5]

-

The "Why": Catalytic hydrogenation utilizes molecular hydrogen (H₂) and a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. The catalyst provides a surface on which the dinitro compound and diatomic hydrogen are adsorbed. On this surface, the H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the nitro groups, reducing them to amines.[4] This method is superior to chemical reductions (e.g., using metals like Fe, Sn, or Zn in acid), which generate significant metallic waste streams and often require more complex workups.[6]

-

Reaction Mechanism (Haber-Lukashevich Pathway): The reduction of a nitro group is a six-electron process that proceeds through several intermediates. The most accepted pathway involves the progressive reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[4]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 6. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Diamino-5-methylbenzoic Acid

Introduction: The Structural Significance of 3,4-Diamino-5-methylbenzoic Acid

This compound is a multifunctional aromatic compound featuring two primary amine groups and a carboxylic acid moiety on a toluene backbone. This unique arrangement of functional groups makes it a valuable building block in polymer chemistry, particularly for the synthesis of polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, making them suitable for applications such as high-temperature fuel cell membranes.[1] The methyl group on the benzene ring can be strategically utilized to modify the solubility and processing characteristics of the resulting polymers.

A thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis and before its use in further applications. This guide provides a comprehensive overview of the expected spectroscopic signatures of this molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. The numbering of the carbon and hydrogen atoms, as depicted in the diagram below, will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The following data is predicted based on standard solvent conditions (DMSO-d₆), which is a common choice for aromatic compounds with polar functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The electron-donating nature of the two amino groups and the methyl group will shield the aromatic protons, causing them to appear at relatively lower chemical shifts (upfield) compared to benzene.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.0 | Singlet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, but also influenced by the donating amino groups, leading to a downfield shift relative to H-6. |

| ~6.5 | Singlet | 1H | H-6 | This proton is ortho to the methyl group and para to an amino group, resulting in significant shielding and an upfield shift. |

| ~4.8 | Singlet (broad) | 4H | -NH₂ | The protons of the two amino groups are expected to be in a similar chemical environment and may appear as a broad singlet. Their chemical shift can vary with concentration and temperature. |

| ~2.1 | Singlet | 3H | -CH₃ | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a shielded region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~168 | C-7 (COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~145 | C-3 | Aromatic carbon attached to an amino group, significantly shielded. |

| ~140 | C-4 | Aromatic carbon attached to an amino group, also shielded. |

| ~130 | C-1 | Quaternary carbon attached to the carboxylic acid group. |

| ~125 | C-5 | Aromatic carbon attached to the methyl group. |

| ~118 | C-2 | Aromatic carbon ortho to the carboxylic acid group. |

| ~115 | C-6 | Aromatic carbon shielded by the ortho methyl and para amino groups. |

| ~18 | C-8 (-CH₃) | The methyl carbon is highly shielded and appears upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be rich with information due to its multiple functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds. |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~3030 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2950 | C-H stretch | Alkyl (-CH₃) | Stretching vibrations of the C-H bonds in the methyl group. |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption corresponding to the carbonyl group. |

| ~1620 | N-H bend | Primary Amine (-NH₂) | Bending vibration of the amino groups. |

| 1600 - 1450 | C=C stretch | Aromatic | A series of bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid (-COOH) | Stretching of the carbon-oxygen single bond. |

| ~1250 | C-N stretch | Aryl Amine | Stretching of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 166.

-

Key Fragmentation Patterns:

-

Loss of -OH (m/z = 149): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (m/z = 121): Decarboxylation, the loss of the entire carboxylic acid group as a radical, is another characteristic fragmentation pathway.

-

Loss of H₂O (m/z = 148): Loss of water from the molecular ion can also occur.

-

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

Caption: A standardized workflow for acquiring NMR spectra.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is crucial for its quality control and effective use in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data based on high-quality predictions. By correlating these predicted spectral features with the molecule's structure and adhering to robust experimental protocols, researchers can confidently verify the identity and purity of their synthesized material. The insights provided herein serve as a valuable reference for chemists and material scientists working with this versatile compound.

References

Sources

An In-depth Technical Guide to the Solubility of 3,4-Diamino-5-methylbenzoic acid in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and bioavailability. 3,4-Diamino-5-methylbenzoic acid, a substituted aromatic compound, presents a unique structural profile with its carboxylic acid function, two amino groups, and a methyl substituent on the benzene ring. This combination of polar, ionizable groups and non-polar hydrocarbon moieties results in a complex solubility behavior that dictates its handling, purification, and reaction kinetics.

This guide provides a comprehensive technical overview of the solubility of this compound. While specific quantitative solubility data for this exact molecule is not extensively documented in public literature, we can infer a robust solubility profile by examining its structural analogues, such as 3,4-Diaminobenzoic acid and the parent benzoic acid. Furthermore, this document outlines a definitive experimental protocol for researchers to generate precise, in-house solubility data, ensuring process control and optimization.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like"[1][2]. The structure of this compound contains several key features that influence its interaction with various solvents:

-

Polar Functional Groups: The carboxylic acid (-COOH) and two amino (-NH₂) groups are capable of forming strong hydrogen bonds. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino groups are primarily donors. This imparts significant polarity to the molecule.

-

Aromatic Ring & Methyl Group: The benzene ring and the methyl group (-CH₃) form the non-polar backbone of the molecule. These regions interact favorably with non-polar solvents through van der Waals forces.

-

Amphoteric Nature: The presence of both an acidic group (-COOH) and basic groups (-NH₂) means the molecule is amphoteric. Its solubility in protic solvents can be highly pH-dependent.

Based on these features, we can predict a versatile solubility profile. Polar protic solvents (like methanol and ethanol) are expected to be effective due to their ability to engage in hydrogen bonding with the amino and carboxyl groups. Polar aprotic solvents (like DMF and DMSO) should also be effective, particularly as hydrogen bond acceptors. Non-polar solvents are anticipated to be poor solvents at ambient temperatures.

Anticipated Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound based on first principles and data from structurally related compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions with -COOH and -NH₂ groups. |

| Polar Aprotic | DMF, DMSO, Acetone | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Non-polar Aromatic | Toluene, Benzene | Sparingly Soluble | Favorable π-π stacking with the aromatic ring, but insufficient to overcome the polarity of the functional groups at room temperature. Solubility is expected to increase significantly with temperature[3]. |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | Dominated by unfavorable interactions between the polar functional groups and the non-polar solvent. |

| Aqueous | Water | Moderately Soluble | The molecule can form hydrogen bonds with water, but the non-polar ring limits high solubility. Solubility is pH-dependent[4][5][6]. |

Quantitative Solubility Data of a Key Analogue: 3,4-Diaminobenzoic Acid

To provide a quantitative anchor, we can examine the known solubility of the parent compound, 3,4-Diaminobenzoic acid (CAS 619-05-6). The primary structural difference is the absence of the methyl group, which should only slightly decrease its polarity compared to the target compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Source |

| Water | 20 | 2.2 | [6] |

| Methanol | Not Specified | 10 | [6] |

| DMF | Not Specified | Soluble | [6] |

These values for the parent amine confirm the predictions: moderate aqueous solubility and good solubility in polar organic solvents like methanol and DMF[6].

Experimental Protocol for Accurate Solubility Determination

To move from prediction to definitive data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[1][7] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the clear solution is quantified, typically by gravimetric analysis after solvent evaporation.[7]

Materials & Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap glass vials (e.g., 20 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Pre-weighed sample vials for drying

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a screw-capped vial. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a period sufficient to reach equilibrium.

-

Expert Insight: For new compounds, equilibrium time is unknown. A 24-hour period is a common starting point, but validation is critical. To ensure equilibrium has been reached, samples can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.

-

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step is crucial to prevent clogging the filter in the next step.

-

Sampling: Carefully draw a precise volume of the clear supernatant into a glass syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate the filter membrane) before dispensing a known volume (e.g., 5.0 mL) into a pre-weighed, labeled vial.

-

Gravimetric Analysis: Determine the mass of the empty vial before adding the solution. Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[7]

-

Calculation:

-

Record the final mass of the vial containing the dried solute residue.

-

Subtract the initial mass of the empty vial to find the mass of the dissolved solute.

-

Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of sample taken (mL)

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Sources

A Comprehensive Technical Guide to the Thermal Properties and Decomposition Temperature of 3,4-Diamino-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the thermal properties and decomposition characteristics of 3,4-Diamino-5-methylbenzoic acid (CAS: 37901-95-4). As a key intermediate in the synthesis of high-performance polymers like polybenzimidazoles (PBIs) and a potential building block in pharmaceutical development, a thorough understanding of its thermal stability is paramount.[1] This document outlines the theoretical and practical aspects of determining its thermal behavior, focusing on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization, drawing parallels with the well-documented parent compound, 3,4-Diaminobenzoic acid.

Introduction: The Significance of this compound

This compound is a multifunctional aromatic compound featuring two amino groups and a carboxylic acid moiety on a toluene backbone. This unique substitution pattern makes it a valuable precursor in several advanced applications:

-

Polymer Chemistry: It serves as a monomer for the synthesis of polybenzimidazoles (PBIs), a class of polymers renowned for their exceptional thermal and chemical resistance. These properties are critical for applications such as high-temperature fuel cell membranes.[1]

-

Pharmaceutical Research: The structural motifs present in this molecule are of interest in medicinal chemistry for the development of novel therapeutic agents. Diaminobenzoic acid derivatives are explored for their potential in antibacterial, antifungal, and anticancer compounds.[2]

The thermal stability of such a compound is a critical parameter that dictates its storage, handling, and processing conditions, particularly in the high-temperature environments often required for polymer synthesis. Understanding its melting point, decomposition temperature, and the kinetics of its thermal degradation is essential for ensuring the quality, safety, and efficacy of the end products.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its parent compound, 3,4-Diaminobenzoic acid, is presented below.

| Property | This compound | 3,4-Diaminobenzoic Acid |

| CAS Number | 37901-95-4[1][3] | 619-05-6[2][4][5][6][7][8] |

| Molecular Formula | C₈H₁₀N₂O₂[1] | C₇H₈N₂O₂[2][5] |

| Molecular Weight | 166.18 g/mol [1] | 152.15 g/mol [2][5] |

| Appearance | Predicted: Crystalline solid | Off-white to light brown crystalline solid[2][5] |

| Melting Point | Not available in searched literature | ~208-210 °C (with decomposition)[6][7][9] or ~256 °C (with decomposition)[2] |

| Solubility | Predicted: Soluble in polar organic solvents | Moderately soluble in water; soluble in polar solvents[2][6] |

The presence of the additional methyl group in this compound is expected to influence its crystal packing and intermolecular interactions, which may result in a different melting point and decomposition profile compared to its parent compound.

Methodologies for Thermal Analysis

The primary techniques for evaluating the thermal properties of solid organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the thermal events that occur as a substance is heated.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[10] It is instrumental in identifying phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, DSC can be used to determine its melting point and enthalpy of fusion. In many cases, for compounds like amino acids, melting is immediately followed by decomposition.[11][12]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis: The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset is typically taken as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.[13][14] For this compound, TGA will reveal the temperature at which it begins to lose mass due to decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of the major weight loss step is considered the decomposition temperature.

Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Expected Thermal Behavior and Decomposition

Based on the structure of this compound and the known behavior of similar compounds, the following thermal events are anticipated:

-

Melting and Decomposition: It is expected that this compound will exhibit a sharp melting point, likely followed immediately by decomposition. This is a common characteristic of aromatic amino acids. The presence of two amino groups and a carboxylic acid group allows for strong intermolecular hydrogen bonding, contributing to a relatively high melting point. The decomposition is likely to involve decarboxylation (loss of CO₂) and degradation of the amino groups.

-

Influence of the Methyl Group: The electron-donating nature of the methyl group may have a subtle effect on the thermal stability of the molecule compared to 3,4-Diaminobenzoic acid. This effect is generally less pronounced than the influence of the amino and carboxylic acid functional groups.

The decomposition of benzoic acid and its derivatives can be a complex process. For this compound, the initial decomposition step is likely the loss of the carboxylic acid group as carbon dioxide. At higher temperatures, further degradation of the aromatic ring and amino groups would occur.

Safety and Handling

While specific toxicity data for this compound is limited, the safety precautions for its parent compound, 3,4-Diaminobenzoic acid, should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[15][16]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[15][17] Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][4]

-

First Aid:

Conclusion

This technical guide provides a comprehensive framework for the characterization of the thermal properties of this compound. By employing standard thermal analysis techniques such as DSC and TGA, researchers and drug development professionals can obtain critical data on its melting point and decomposition temperature. This information is indispensable for its effective and safe use in the synthesis of advanced materials and pharmaceuticals. While specific experimental values are not yet widely reported, the methodologies and expected behaviors outlined here provide a solid foundation for future investigations into this important chemical intermediate.

References

-

Chatterjee, K., Dollimore, D., & Alexander, K. (2001). A thermal analysis study of hydroxy benzoic acid derivatives using rising temperature thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 629-639. Available at: [Link]

-

AKJournals. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

-

Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry | Request PDF. Retrieved from [Link]

-

Roux, M. V., Notario, R., Segura, M., Guzmán-Mejía, R., Juaristi, E., & Chickos, J. S. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Journal of Chemical & Engineering Data, 56(10), 3807–3812. Available at: [Link]

-

University of Missouri - St. Louis Profiles. (2011). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Semantic Scholar. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Retrieved from [Link]

-

Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link]

-

Chemsrc. (n.d.). Thermophysical study of several α-and β-amino acid derivatives by differential scanning calorimetry (DSC). Retrieved from [Link]

-

ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4-Diaminobenzoicacid | CAS#:619-05-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 3,5-diamino-4-methylbenzoic acid. Retrieved from [Link]

-

Dissertation. (n.d.). Synthesis of 3, 5-Diamino-Benzoic Acid and Used in Dye. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Diaminobenzoic acid. Retrieved from [Link]

-

NIH. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. This compound | 37901-95-4 [chemicalbook.com]

- 4. 619-05-6|3,4-Diaminobenzoic acid|BLD Pharm [bldpharm.com]

- 5. CAS 619-05-6: 3,4-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 3,4-Diaminobenzoic acid | 619-05-6 [chemicalbook.com]

- 7. 3,4-Diaminobenzoic acid | 619-05-6 [amp.chemicalbook.com]

- 8. 3,4-Diaminobenzoic acid | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Diaminobenzoicacid | CAS#:619-05-6 | Chemsrc [chemsrc.com]

- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 11. profiles.umsl.edu [profiles.umsl.edu]

- 12. Thermophysical study of several α-and β-amino acid derivatives by differential scanning calorimetry (DSC) | Chemsrc ID:567844 [chemsrc.com]

- 13. ovid.com [ovid.com]

- 14. akjournals.com [akjournals.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. lobachemie.com [lobachemie.com]

Chemical reactivity of the amino and carboxylic acid groups in 3,4-Diamino-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,4-Diamino-5-methylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of two adjacent amino groups and a carboxylic acid function on a substituted benzene ring offers a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals and high-performance polymers.[1][2] This guide provides a comprehensive analysis of the chemical reactivity of its constituent functional groups, offering insights into the underlying principles that govern their behavior and practical guidance for their manipulation in a laboratory setting.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is intrinsically linked to its molecular structure. The benzene ring is substituted with two electron-donating amino groups (-NH₂) at positions 3 and 4, an electron-donating methyl group (-CH₃) at position 5, and an electron-withdrawing carboxylic acid group (-COOH) at position 1.

The amino and methyl groups increase the electron density of the aromatic ring through resonance and inductive effects, respectively, making the ring more susceptible to electrophilic attack. Conversely, the carboxylic acid group deactivates the ring towards electrophiles. The interplay of these electronic effects, coupled with steric considerations, dictates the reactivity of each functional group.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} caption: "Molecular Structure of this compound"

Reactivity of the Amino Groups

The two amino groups at positions 3 and 4 are the primary sites of nucleophilic reactivity. Their reactivity is influenced by both electronic and steric factors. The 4-amino group is para to the electron-withdrawing carboxylic acid group, which slightly reduces its basicity compared to the 3-amino group. However, the 3-amino group is flanked by the 4-amino group and the 5-methyl group, making it more sterically hindered.

Regioselectivity in N-Acylation

The differential reactivity of the two amino groups allows for regioselective N-acylation under carefully controlled conditions. The less sterically hindered 4-amino group is generally more susceptible to acylation.

Kinetic vs. Thermodynamic Control:

-

Kinetic Control: At lower temperatures and with less reactive acylating agents, the reaction is under kinetic control, favoring acylation at the more accessible 4-amino position.

-

Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction may approach thermodynamic equilibrium, potentially leading to a mixture of products or migration of the acyl group.

dot graph "Acylation_Selectivity" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "Kinetic vs. Thermodynamic Control in N-Acylation"

Protocol for Selective N-Acylation: A one-step method for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids demonstrates the selective acylation of the 3-amino group.[3][4][5][6][7] This suggests that with appropriate coupling agents and conditions, selectivity for the 3-amino group can be achieved.

Diazotization Reactions

Diazotization of the amino groups with nitrous acid (generated in situ from sodium nitrite and a strong acid) affords diazonium salts, which are versatile intermediates for a range of functional group transformations.[8][9][10][11][12]

Selective Diazotization: Due to the electronic deactivation by the adjacent carboxylic acid, the 4-amino group is expected to be less reactive towards diazotization than the 3-amino group. However, the ortho relationship of the two amino groups can lead to the formation of benzotriazole derivatives as side products. Selective diazotization of one amino group in the presence of the other is challenging and often requires a protection-deprotection strategy.

Protocol for Diazotization of an Aminobenzoic Acid:

-

Dissolve the aminobenzoic acid in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for a specified time to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution can then be used immediately in subsequent reactions, such as Sandmeyer or Schiemann reactions.[10]

Synthesis of Heterocyclic Compounds

The ortho-diamine functionality is a key feature for the synthesis of various heterocyclic systems, most notably benzimidazoles.[13][14][15][16]

Benzimidazole Formation: Condensation of this compound with aldehydes or carboxylic acids (or their derivatives) under acidic or thermal conditions leads to the formation of 2-substituted-6-carboxy-5-methylbenzimidazoles.[17]

dot graph "Benzimidazole_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "Synthesis of Benzimidazoles"

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is the primary site for reactions involving nucleophilic acyl substitution. Its reactivity is influenced by the electronic nature of the aromatic ring and the steric hindrance from the adjacent methyl group.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, with the Fischer-Speier esterification being a common choice.[13][15]

Influence of the Ortho-Methyl Group (Ortho Effect): The methyl group at the 5-position is ortho to the carboxylic acid group. This steric hindrance can impede the approach of the alcohol nucleophile, potentially slowing down the rate of esterification compared to an unhindered benzoic acid.[16][18][19][20][21] To overcome this, more forcing conditions or alternative esterification methods may be necessary.

Protocol for Fischer-Speier Esterification:

-

Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the ester product with an organic solvent, wash, dry, and purify by crystallization or chromatography.[22][23][24]

Amide Bond Formation

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This typically requires the activation of the carboxylic acid to a more reactive intermediate.[5][21][25][26][27][28]

Coupling Reagents: A variety of coupling reagents can be employed for amide bond formation, including carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

Protocol for Amide Coupling using HATU:

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add the amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents).

-

Add the coupling reagent (e.g., HATU, 1.1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts, followed by extraction and purification of the amide product.

Orthogonal Protection Strategies

The presence of three reactive functional groups necessitates the use of orthogonal protecting groups for selective manipulation of the molecule.[4][29][30][31][32][33] An orthogonal set of protecting groups allows for the deprotection of one group under conditions that do not affect the others.

A Potential Orthogonal Protection Scheme:

-

Amino Groups: Can be protected as carbamates, such as Boc (tert-butyloxycarbonyl), which is acid-labile, or Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. The differential reactivity of the two amino groups might also allow for selective protection.

-

Carboxylic Acid Group: Can be protected as an ester, for example, a methyl or ethyl ester (removed by hydrolysis) or a benzyl ester (removed by hydrogenolysis).

dot graph "Orthogonal_Protection" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "Orthogonal Protection Strategy"

Quantitative Data

| Property | Predicted/Estimated Value | Reference |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | [14][18][19][22][34] |

| pKa (3-Amino, conjugate acid) | ~4.5 - 5.0 | |

| pKa (4-Amino, conjugate acid) | ~4.0 - 4.5 |

Note: The pKa values are estimates based on the values for related compounds and the known electronic effects of the substituents. Experimental determination is recommended for precise values.

Conclusion

This compound is a molecule with a rich and nuanced chemical reactivity. The interplay of electronic and steric effects of its three functional groups allows for a range of chemical transformations. A thorough understanding of these principles, including regioselectivity, the influence of the ortho-methyl group, and the application of orthogonal protection strategies, is paramount for its successful utilization in the synthesis of complex target molecules. This guide serves as a foundational resource for researchers to navigate the chemical landscape of this versatile building block.

References

- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1396-1405.

- Galaverna, R. S., & da Silva, J. B. P. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1269.

- El-Bindary, A. A., El-Sonbati, A. Z., & El-Dissouky, A. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. International Journal of Quantum Chemistry, 111(14), 3824-3834.

- BenchChem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.

- Völgyi, G., Ruiz, R., Box, K., & Takács-Novák, K. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Iranian Chemical Society, 4(2), 224-231.

- Scilit. (n.d.). Substituent effects on the electronic structure and pK a of benzoic acid.

- Li, Y., et al. (2023).

- Kaljurand, I., et al. (2000). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of Physical Organic Chemistry, 13(12), 725-732.

- Papakyriakou, A., et al. (2015). 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties. Journal of Medicinal Chemistry, 58(5), 2214-2229.

- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Wikipedia. (n.d.). Ortho effect.

- SK Chemistry. (2021, December 23). Diazotization reaction mechanism [Video]. YouTube.

- Leonard, M. S. (2013, December 18).

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.

- The Science Archive. (2025, April 6).

- Wang, S. M., Zhao, C., Zhang, X., & Qin, H. L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.

- Chien, M. C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855-41864.

- ResearchGate. (2025, August 6). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube.

- Lab5 procedure esterific

- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

- Google Patents. (n.d.). EP0963192B1 - Diaminobenzoic acid derivatives as dye precursors.

- Lee, Y., et al. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1729.

- ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.

- PubMed Central. (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.

- PubMed. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

- PubMed Central. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents.

- Scirp.org. (2018, June 22). Selective Monoprotection of Symmetrical Diols in a Flow Reactor.

- ResearchGate. (n.d.). Scheme 1. Synthesis of the 1,3-and 1,4-Substituted 3,4-Diaminobenzoic Acid Derivatives a.

- Scirp.org. (n.d.). Selective Monoprotection of Symmetrical Diols in a Flow Reactor.

- Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.

- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.

- BenchChem. (n.d.). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

- PubMed Central. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.

- PubMed Central. (n.d.). Site‐Selective Acylations with Tailor‐Made Catalysts.

- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

- NIH. (n.d.). Strategies on biosynthesis and production of bioactive compounds in medicinal plants.

- NIH. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

- ACS Omega. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

- PubMed. (2022, November 18). Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides.

- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

Sources

- 1. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

- 3. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ester synthesis by esterification [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scilit.com [scilit.com]

- 15. mdpi.com [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ortho effect - Wikipedia [en.wikipedia.org]

- 21. growingscience.com [growingscience.com]

- 22. researchgate.net [researchgate.net]

- 23. personal.tcu.edu [personal.tcu.edu]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scirp.org [scirp.org]

- 31. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. asianpubs.org [asianpubs.org]

A Technical Guide to the Potential Applications of 3,4-Diamino-5-methylbenzoic Acid in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3,4-Diamino-5-methylbenzoic acid (CAS: 37901-95-4) is a multifunctional aromatic compound poised for significant contributions within advanced materials science.[1][2] Its unique molecular architecture, featuring vicinal amino groups, a carboxylic acid moiety, and a methyl substituent on a benzene ring, offers a versatile platform for the synthesis of novel materials. This guide explores the core potential of this molecule, focusing on its application as a key building block for high-performance polymers such as heat-resistant aramids and polybenzimidazoles (PBIs), as a functional linker in the design of metal-organic frameworks (MOFs), and as an effective agent for corrosion inhibition. By examining the causal relationships between its structure and resulting material properties, this document provides field-proven insights and detailed experimental frameworks to guide future research and development.

The Molecular Architecture and Synthetic Versatility

Chemical Structure and Key Reactive Sites

This compound is an aromatic molecule with the formula C₈H₁₀N₂O₂.[1] Its structure is distinguished by three key functional groups that dictate its reactivity and potential applications:

-

Ortho-Diamino Groups (C3-NH₂, C4-NH₂): The adjacent positioning of two amine groups is critical for forming stable five- or six-membered heterocyclic rings, a cornerstone reaction in the synthesis of high-performance polymers like polybenzimidazoles.[1] These groups are also reactive sites for acylation and condensation reactions.[3]

-

Carboxylic Acid Group (C1-COOH): This acidic group provides a primary site for amidation or esterification, enabling the molecule to act as a monomer in polycondensation reactions or as a linker for coordination polymers.

-

Methyl Group (C5-CH₃): The presence of the methyl group can sterically influence polymer chain packing. This disruption often leads to improved solubility of otherwise rigid polymer backbones in organic solvents, enhancing their processability without significantly compromising thermal stability.[4]

The interplay of these groups makes this compound a highly adaptable building block for creating complex, functional materials.

Caption: Key reactive sites of this compound.

High-Performance Polymers: Monomers for Extreme Environments

The primary application of aromatic diamines in materials science is in the synthesis of high-performance polymers, valued for their exceptional thermal and mechanical properties.[5]

Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of materials known for their high strength, thermal stability, and chemical resistance.[6][7] However, their rigid backbones often lead to poor solubility, complicating processing.[8]

Causality Behind Experimental Choices: The incorporation of this compound as a diamine monomer in reaction with aromatic dicarboxylic acids is a strategic choice to mitigate this solubility issue. The non-coplanar structure induced by the methyl group can disrupt the tight packing of polymer chains, thereby increasing their solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) without a substantial loss in thermal performance.[9][10] This allows for the formation of flexible, tough films via solvent casting.[8]

Expected Thermal Properties: Polyamides derived from similar aromatic diamines exhibit excellent thermal stability, with glass transition temperatures (Tg) often ranging from 220-270°C and 10% weight loss temperatures (Td10) exceeding 500°C in a nitrogen atmosphere.[9]

| Property | Typical Range for Aromatic Polyamides | Reference |

| Glass Transition Temperature (Tg) | 224 - 262 °C | [6][9] |

| 10% Weight Loss Temperature (TGA) | > 550 °C | [6][9] |

| Inherent Viscosity | 0.35 - 0.82 dL/g | [7][8] |

Experimental Protocol: Synthesis of an Aromatic Polyamide via Phosphorylation Polycondensation

This protocol is adapted from the Yamazaki method, a direct polycondensation technique widely used for synthesizing aromatic polyamides.[7][9]

-

Preparation: In a flame-dried 100 mL flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic dicarboxylic acid (e.g., 4,4'-Oxydibenzoic acid, 1 equivalent), this compound (1 equivalent), 5 g of anhydrous calcium chloride (CaCl₂), 15 mL of N-methyl-2-pyrrolidone (NMP), and 5 mL of pyridine.

-

Dissolution: Stir the mixture at room temperature under a gentle nitrogen flow until all solids are completely dissolved.

-

Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add triphenyl phosphite (TPP, 2.2 equivalents) as a condensing agent. After addition, raise the temperature to 105°C and maintain for 4-6 hours.

-

Precipitation and Purification: Pour the resulting viscous polymer solution into 300 mL of vigorously stirring methanol. Collect the precipitated fibrous polymer by filtration.

-

Washing: Wash the polymer thoroughly with hot water and methanol to remove residual salts and solvents.

-

Drying: Dry the final polyamide product in a vacuum oven at 80°C for 24 hours.

Polybenzimidazoles (PBIs)

PBIs are renowned for their exceptional thermal and chemical stability, making them suitable for applications in aerospace, protective apparel, and high-temperature fuel cell membranes.[1] The synthesis of PBIs relies on the cyclocondensation reaction between an aromatic tetraamine or, as in this case, a diaminocarboxylic acid, which can self-polymerize under heat. The ortho-diamine functionality of this compound is ideally suited for this transformation.

Caption: Workflow for Polybenzimidazole (PBI) synthesis.

The resulting PBI polymer would feature a repeating benzimidazole unit, with the methyl group potentially enhancing solubility and processability, a significant advantage for this typically intractable class of polymers.

Functional Materials: Applications Beyond Structure

The unique combination of functional groups also positions this compound for use in materials where chemical reactivity and electronic properties are paramount.

Corrosion Inhibition

Benzoic acid and its derivatives are effective corrosion inhibitors for various metals, including steel and aluminum, in acidic environments.[11][12][13] The primary inhibition mechanism is the adsorption of the molecule onto the metal surface, forming a protective barrier.[14]

Adsorption Mechanism:

-

π-Electrons: The delocalized π-electrons of the benzene ring interact with the vacant d-orbitals of the metal atoms.[14]

-

Carboxyl Group: The oxygen atoms in the -COOH group coordinate with the metal surface.

-

Amino Groups: The nitrogen atoms of the amino groups (-NH₂) provide additional sites for coordination, increasing the electron density and strengthening the adsorption bond, leading to higher inhibition efficiency.[14]

The presence of three active sites (carboxyl and two amino groups) suggests that this compound could exhibit excellent performance as a corrosion inhibitor.

Caption: Mechanism of corrosion inhibition on a metal surface.

Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

This protocol allows for the quantitative assessment of an inhibitor's effectiveness.[14]

-

Materials: Metal coupons (e.g., AISI 316 stainless steel), corrosive medium (e.g., 0.5 M HCl), and inhibitor solutions of varying concentrations (10⁻⁶ M to 10⁻² M) prepared with this compound.

-

Electrochemical Cell Setup: A three-electrode cell is used, with the metal coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Plot the resulting potential vs. log(current density) to obtain Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate Inhibition Efficiency (IE%): IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Luminescent Materials and Metal-Organic Frameworks (MOFs)

Luminescent MOFs (LMOFs) are crystalline materials built from metal ions or clusters coordinated to organic ligands.[15][16] They have applications in chemical sensing, bioimaging, and photonics.[17] The choice of the organic linker is crucial as it dictates the framework's structure and photoluminescent properties.[18]

Aminobenzoic acids are valuable as functional linkers.[19] The amino groups can enhance the luminescence quantum efficiency or act as selective binding sites for analytes, leading to a detectable change (e.g., quenching) in luminescence. This compound can be used as a primary or secondary linker in MOF synthesis to create frameworks with tailored luminescent properties, potentially for sensing metal ions like Fe³⁺.[19]

Conclusion and Future Outlook

This compound is a molecule of significant technological promise. Its structural attributes make it an outstanding candidate for advancing materials science on several fronts. The most immediate and impactful applications lie in the synthesis of high-performance polymers, where it can be used to create a new generation of aramids and PBIs with enhanced processability and maintained thermal resilience. Furthermore, its potential as a highly effective corrosion inhibitor and as a functional building block for luminescent MOFs opens avenues for the development of advanced functional and smart materials. Future research should focus on the systematic synthesis and characterization of these novel materials to fully validate their performance and unlock their potential in demanding industrial and technological applications.

References

- Ghodge, S. D., et al. (n.d.).

- El-Hashemy, M. A., et al. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface. RSC Publishing.

- El-Hashemy, M. A., et al. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in. SciSpace.

- Ghodge, S. D., et al. (n.d.). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)

- Ghodge, S. D., et al. (2020). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)

- Unknown. (n.d.). Synthesis and characterization of new heat-resistance polymers based on N- (4-carboxy phenyl) trimellitimide and aromatic diamines. Islamic Azad University Scientific Journal Management System.

- Benchchem. (n.d.). This compound | CAS 37901-95-4. Benchchem.

- Unknown. (n.d.). Inhibitive effect of benzoic acid and its derivatives on the corrosion of 1070 aluminium in nitric acid.

- Unknown. (n.d.). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing.

- Benchchem. (n.d.). Application Notes and Protocols: Benzoic Acid as a Corrosion Inhibitor. Benchchem.

- Unknown. (n.d.). Exceptionally High-Temperature-Resistant Kapton-Type Polyimides with Tg > 520 °C: Synthesis via Incorporation of Spirobis(indene)-bis(benzoxazole)-Containing Diamines. NIH.

- Unknown. (n.d.). An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions | Request PDF.

- Unknown. (n.d.). Scheme 1 – Synthesis of poly(amide-imide)s IV.

- Wu, S., et al. (2021). Linker Engineering toward Full-Color Emission of UiO-68 Type Metal–Organic Frameworks. Journal of the American Chemical Society.

- Tan, K., & Li, J. (2020). Functionalizing Luminescent Metal–Organic Frameworks for Enhanced Photoluminescence. ACS Energy Letters.

- Unknown. (n.d.). Synthesis of poly(amide-imide)s | Download Scientific Diagram.

- Unknown. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.

- Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Srini Chem.

- Aguilar-Lugo, C., et al. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid. RSC Publishing.

- Zhou, Z., et al. (2021). Recent advances in luminescent metal-organic frameworks and their photonic applications.

- Hu, Z., et al. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews.

- El-Hashemy, M. A., et al. (2020). Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface.

- Hsiao, S. H., & Lin, S. C. (2002). Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal.

- BLD Pharm. (n.d.). This compound | 37901-95-4. BLD Pharm.

- Unknown. (n.d.). Aromatic Polyamides.

- Ghodge, S. D., et al. (2020). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 37901-95-4|this compound|BLD Pharm [bldpharm.com]

- 3. srinichem.com [srinichem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Recent advances in luminescent metal-organic frameworks and their photonic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Introduction: The Versatility of a Multifunctional Scaffolding

An In-Depth Technical Guide to the Derivatization Reactions of 3,4-Diamino-5-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a multifunctional aromatic compound featuring a benzoic acid core substituted with two adjacent amino groups and a methyl group. Its molecular formula is C₈H₁₀N₂O₂ and it has a molecular weight of 166.18 g/mol .[1] This unique arrangement of ortho-diamino, carboxylic acid, and methyl functionalities makes it an exceptionally valuable and versatile building block in synthetic organic and medicinal chemistry. The electron-donating nature of the amino and methyl groups influences the reactivity of the aromatic ring, while the distinct functionalities—the nucleophilic amino groups and the electrophilic carboxylic acid—allow for a wide array of selective chemical transformations.

This guide provides a comprehensive overview of the core derivatization reactions of this compound, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations. The applications for its derivatives are extensive, ranging from the synthesis of high-performance polymers to the development of novel pharmaceutical agents.[1][2]

Cyclocondensation Reactions: Forging Heterocyclic Architectures

The ortho-disposed amino groups are the cornerstone of this molecule's utility in heterocyclic synthesis. They serve as a pre-organized, two-point nucleophile ready to react with various dielectrophilic partners to form fused ring systems.

Synthesis of Benzimidazoles

The reaction of 3,4-diaminobenzoic acid derivatives with aldehydes or carboxylic acids is a fundamental method for constructing the benzimidazole ring system, a privileged scaffold in medicinal chemistry. The reaction with aldehydes, known as the Phillips-Ladenburg condensation, typically proceeds under oxidative conditions.

Causality of Experimental Choices:

-

Catalyst: An acid catalyst is often employed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group.

-

Oxidant: An oxidizing agent, such as cupric ion or even air, is required to facilitate the final aromatization step, converting the intermediate dihydrobenzimidazole to the stable benzimidazole product.[3]

-

Solvent: Polar solvents are typically used to ensure the solubility of the starting materials and intermediates.

Experimental Protocol: Synthesis of 2-Aryl-5-carboxy-6-methylbenzimidazoles [3]

-

Solubilization: Dissolve this compound (1.0 eq.) and a selected aromatic aldehyde (1.1 eq.) in a suitable solvent such as ethanol or DMF.

-

Catalysis & Oxidation: Add a catalytic amount of an acid (e.g., acetic acid) and a stoichiometric amount of an oxidizing agent like copper(II) acetate (2.0 eq.).

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then water to remove residual reagents and salts. If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Representative Benzimidazole Synthesis

| Aldehyde Reactant | Product Name | Yield (%) |

| Benzaldehyde | 6-Methyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | ~85% |

| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-6-methyl-1H-benzo[d]imidazole-5-carboxylic acid | ~90% |

| 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole-5-carboxylic acid | ~88% |

Diagram: Benzimidazole Formation Workflow

Caption: A typical workflow for the synthesis of benzimidazole derivatives.

Synthesis of Quinoxalines

Quinoxalines are another class of important heterocycles formed by the cyclocondensation of ortho-diamines, this time with 1,2-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione).[4] The reaction is generally straightforward and proceeds in high yield.

Causality of Experimental Choices:

-

Reactant: The choice of the 1,2-dicarbonyl compound directly determines the substitution pattern on the newly formed pyrazine ring of the quinoxaline.

-

Solvent: The reaction is often carried out in ethanol or acetic acid, which facilitates the condensation and subsequent dehydration steps.

Diagram: Quinoxaline Synthesis Mechanism

Caption: General mechanism for quinoxaline formation.

Derivatization of Amino Groups

The two nucleophilic amino groups are prime sites for derivatization, enabling the introduction of a wide range of functionalities.

Selective Acylation & Amide Bond Formation

The amino groups can be acylated using acid chlorides or anhydrides. Interestingly, the reactivity of the 3- and 4-amino groups can differ, allowing for selective derivatization under controlled conditions. A notable application is the coupling with N-protected amino acids, which is a key step in peptide chemistry and the synthesis of specialized resins.[5]

Causality of Experimental Choices:

-

Coupling Agent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid of the incoming amino acid, facilitating a clean and efficient amide bond formation with one of the amino groups on the benzene ring.

-

Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amino acid, freeing the carboxylate for activation.

-

Protecting Group: The use of an Fmoc (Fluorenylmethyloxycarbonyl) protecting group on the incoming amino acid is crucial to prevent self-polymerization and to direct the coupling to the desired amino group.

Experimental Protocol: Coupling with Fmoc-Amino Acids [5]

-